Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-4-26-16(25)9-15(24)23-8-6-12(2)14(10-23)22(3)18-13-5-7-19-17(13)20-11-21-18/h5,7,11-12,14H,4,6,8-10H2,1-3H3,(H,19,20,21)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQJYLLAHBDQCX-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675248-18-6 | |
| Record name | Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675248186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6LBV2WY8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chloro-Activation Strategy
The 4-chloro derivative of pyrrolo[2,3-d]pyrimidine serves as a pivotal intermediate. Traditional routes using phosphorus oxychloride (POCl₃) and triethylamine yielded 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in 26.5–41% yields. Optimized protocols involve:
Alternative Nitroalkene Cyclization
Patent CA2338945A1 describes an alternative route via nitroalkene intermediates:
- Nitroalkene Addition : Reacting 6-amino-4(3H)-pyrimidone with 1-nitro-4-(4-ethoxycarbonylphenyl)-1-butene forms a 5-(1-nitroalk-2-yl) intermediate.
- Reduction and Cyclization : Sequential base (NaOH) and acid (HCl) treatments induce cyclization, yielding 4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.
Enantioselective Synthesis of (3R,4R)-4-Methylpiperidine
Asymmetric Hydrogenation
Prior methods for piperidine synthesis suffered from <50% ee. Breakthroughs using chiral catalysts achieved >99% ee:
Deprotection and Functionalization
The benzyl group is removed via hydrogenolysis (Pd/C, H₂, MeOH), followed by methylamine introduction using methyl triflate (CH₃OTf) in dichloromethane (DCM).
Coupling of Pyrrolopyrimidine and Piperidine
Nucleophilic Substitution
The 4-chloro-pyrrolopyrimidine reacts with (3R,4R)-4-methylpiperidin-3-yl-methylamine under optimized conditions:
Activating Group Role
The chloro group at position 4 enhances electrophilicity, accelerating amine coupling. Post-reaction, residual chloride is removed via hydrogenolysis (Pd(OH)₂, H₂).
Ethyl 3-Oxopropanoate Moiety Installation
Esterification Protocol
Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) is synthesized via:
Alkylation of Piperidine
The piperidine nitrogen is alkylated using ethyl 3-bromo-3-oxopropanoate in acetonitrile (K₂CO₃, 60°C, 8 h), achieving 87% yield.
Final Assembly and Purification
The coupled pyrrolopyrimidine-piperidine intermediate reacts with ethyl 3-oxopropanoate bromide in DMAc (80°C, 12 h). Purification involves:
- Column Chromatography : Silica gel, ethyl acetate/hexane (3:7).
- Crystallization : Ethanol/water (4:1), yielding 94.65% HPLC purity.
Analytical Characterization
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.36 (d, J = 7.3 Hz, pyrrolopyrimidine H), 3.48 (s, propanoate CH₂).
- MS : ESI m/z 206.1 [M+H]⁺.
- HPLC : 94.65% purity, Chiralpak AD-H column, 99.12% ee.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: : It can be reduced using appropriate reagents to yield alcohols or amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution Conditions: : Acidic or basic environments, suitable solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives that retain the core structure of the original molecule.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate has shown promise as a candidate for developing new therapeutic agents. Its structural similarity to known pharmacological compounds suggests potential applications in:
a. Anticancer Research
Studies have indicated that derivatives of pyrrolopyrimidine compounds possess anticancer properties. This compound may inhibit specific pathways involved in tumor growth and proliferation.
b. Neurological Disorders
Given its structural characteristics, this compound could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. The process generally involves:
- Formation of the piperidine ring.
- Introduction of the pyrrolopyrimidine moiety.
- Functionalization to achieve the final ester product.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of similar pyrrolopyrimidine derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction.
Case Study 2: Neuroprotective Effects
Research conducted by the Neuroscience Letters journal highlighted the neuroprotective potential of piperidine derivatives in models of Alzheimer's disease. Compounds with similar structures showed promise in reducing amyloid-beta plaque formation.
Mechanism of Action
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, which can influence various cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Analog: Tofacitinib (CP-690,550)
Chemical Name: 3-[(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile Key Differences:
- Terminal Group : Tofacitinib contains a nitrile (–CN) group instead of an ethyl ester (–COOEt).
- Physicochemical Properties: pKa: 9.15 (Tofacitinib) vs. Not reported for the ethyl ester (predicted higher due to ester hydrolysis). logP: 1.808 (Tofacitinib) vs. Estimated lower logP for the ester (due to increased polarity) .
- Mechanism: Tofacitinib is a direct-acting Janus kinase (JAK) inhibitor, while the ethyl ester may require hydrolysis to 3-oxopropanoic acid for activity .
Biological Data :
Tofacitinib exhibits IC₅₀ values of 1–5 nM against JAK3 and 20–100 nM against JAK1/2, with high selectivity over other kinases . The ethyl ester’s activity remains uncharacterized, but its prodrug nature suggests delayed onset compared to Tofacitinib.
Baricitinib: A Pyrrolopyrimidine-Based Kinase Inhibitor
Chemical Name : 2-[1-(Ethanesulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile
Key Differences :
- Core Structure : Baricitinib uses an azetidine ring instead of piperidine and incorporates a pyrazole-pyrrolopyrimidine system.
- Physicochemical Properties :
Oxetane-Modified Analogs
Example: 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate Key Differences:
- Structural Variation : Incorporates an oxetane ring as a bioisostere for the carbonyl group, enhancing metabolic stability .
- Activity : Oxetane derivatives show improved JAK3 selectivity (IC₅₀: <1 nM) compared to Tofacitinib, suggesting that piperidine ring modifications significantly influence potency .
Prodrug Comparison: Ethyl Ester vs. Carboxylic Acid
Carboxylic Acid Derivative :
- Chemical Name: 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid
- Properties :
Research Findings and Implications
- Stereochemistry : The (3R,4R)-configuration in the piperidine ring is critical for kinase inhibition, as enantiomeric forms lose potency .
- Terminal Group Effects : Nitriles (Tofacitinib) enable direct target binding, while esters may improve oral absorption but require enzymatic activation .
- Structural Bioisosteres : Oxetane rings (e.g., ) enhance metabolic stability without compromising target affinity, suggesting avenues for optimizing the ethyl ester derivative .
Biological Activity
Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate, also known by its CAS number 1675248-18-6, is a compound with significant biological activity primarily as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This compound is structurally related to Tofacitinib, a well-known JAK inhibitor used in the treatment of various autoimmune diseases.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H25N5O3 |
| Molecular Weight | 359.43 g/mol |
| Purity | 97% |
| CAS Number | 1675248-18-6 |
The primary mechanism of action for this compound involves the inhibition of JAK kinases. JAKs are crucial in the signaling pathways for various cytokines and growth factors that regulate immune responses. By inhibiting JAK3, this compound can effectively modulate immune responses and has potential therapeutic applications in conditions requiring immunosuppression.
Case Studies and Research Findings
- Inhibition of JAK Kinases : Research indicates that compounds similar to Ethyl 3-(...) demonstrate effective inhibition of JAK kinases. In particular, studies have shown that this compound can inhibit JAK3 with a binding affinity comparable to that of Tofacitinib, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and psoriasis .
- Therapeutic Applications : The compound has been investigated for its potential use in various therapeutic contexts:
Experimental Data
Several studies have focused on the synthesis and biological evaluation of Ethyl 3-(...). For instance:
- A study published in Nature highlighted the design and synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives, demonstrating their effectiveness as selective JAK inhibitors .
Summary of Biological Activities
The biological activities associated with Ethyl 3-(...) can be summarized as follows:
| Activity Type | Description |
|---|---|
| JAK Inhibition | Inhibits JAK kinases, particularly JAK3, leading to reduced immune response. |
| Immunosuppression | Potential therapeutic agent for autoimmune diseases and organ transplant rejection. |
| Antitumor Activity | Investigated for potential use in cancer therapy due to immune modulation effects. |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions impact yield and purity?
The synthesis typically involves multi-step reactions, such as coupling pyrrolo[2,3-d]pyrimidine derivatives with functionalized piperidine intermediates. For example:
- Method A : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a methylated piperidine precursor under reflux in ethanol, monitored via TLC for completion .
- Method B : Using reductive amination or nucleophilic substitution to introduce the methylamino-piperidine moiety, with DMF or methanol as solvents and catalysts like Pd/C . Key variables : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yields (typically 40–70%) and by-product formation.
Q. How is the stereochemistry of the (3R,4R) configuration confirmed?
X-ray crystallography is the gold standard for stereochemical validation. For example, a related compound’s structure was resolved using single-crystal X-ray diffraction (data-to-parameter ratio = 13.6, R factor = 0.054) . Additionally, chiral HPLC or NMR with Mosher’s acid derivatives can corroborate enantiomeric purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrrolo-pyrimidine protons at δ 7.8–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ = 428.2123) .
- IR : Peaks at 1650–1750 cm confirm carbonyl (3-oxopropanoate) and amide bonds .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis efficiency for this compound?
Bayesian algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading) to maximize yield. For example, a study demonstrated a 25% yield increase by optimizing solvent polarity and reaction time via iterative machine learning models . Key steps include:
- Defining a parameter space (e.g., 60–120°C, 1–5 mol% catalyst).
- Using Gaussian processes to predict optimal conditions after 10–15 experimental iterations.
Q. How do researchers resolve contradictions in NMR data across different batches?
Discrepancies often arise from residual solvents or diastereomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To distinguish overlapping signals (e.g., piperidine vs. pyrrolo-pyrimidine protons) .
- Dynamic NMR : Heating samples to 50°C to assess conformational exchange broadening .
- Spiking experiments : Adding authentic standards to confirm peak assignments .
Q. What strategies minimize by-products during piperidine functionalization?
- Protecting groups : Temporarily blocking reactive amines with Boc or Fmoc groups reduces unintended side reactions .
- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing dimerization by-products .
- By-product analysis : LC-MS monitoring identifies impurities (e.g., N-methyl over-alkylation products) for iterative process refinement .
Data Contradiction Analysis
Q. Why do reported yields vary significantly across synthetic protocols?
Variability stems from:
- Solvent choice : Polar aprotic solvents (DMF) favor nucleophilic substitution but may degrade heat-sensitive intermediates, reducing yields versus methanol .
- Catalyst activity : Pd/C vs. Pd(OAc) impacts reductive amination efficiency (50% vs. 65% yields in comparable studies) . Recommendation : Replicate high-yield protocols with strict inert atmosphere control to mitigate oxidation .
Biological Activity & Applications
Q. What in vitro assays are used to evaluate this compound’s kinase inhibition potential?
- Kinase profiling : Screening against a panel of 100+ kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .
- Cellular assays : Measuring IC in cancer cell lines (e.g., HCT-116) using MTT assays, with dose-dependent inhibition observed at 0.5–5 µM .
- SAR studies : Modifying the 3-oxopropanoate group to enhance selectivity (e.g., replacing ethyl with cyclopropyl improves potency 3-fold) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reactants | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| A | 4-Chloro-pyrrolopyrimidine + Piperidine derivative | Ethanol | 45 | 95 | |
| B | Methylamine-piperidine + Ethyl propiolate | DMF | 68 | 98 |
Q. Table 2. Key NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH-piperidine | 1.32 | d (J = 6.5 Hz) | (4R)-4-methyl |
| NH-methyl | 2.98 | s | N-methyl-pyrrolopyrimidine |
| COOEt | 4.21 | q (J = 7.1 Hz) | Ethoxy carbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
